3-Nitro-4-(trifluoroacetamido)benzene-1-sulfonyl chloride
Overview
Description
3-Nitro-4-(trifluoroacetamido)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C8H4ClF3N2O5S and a molecular weight of 332.64 g/mol . It is known for its applications in various chemical reactions and research fields due to its unique structural properties.
Preparation Methods
The synthesis of 3-Nitro-4-(trifluoroacetamido)benzene-1-sulfonyl chloride involves multiple steps. One common synthetic route includes the nitration of 4-(trifluoroacetamido)benzene-1-sulfonyl chloride, followed by purification processes to obtain the desired compound . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-Nitro-4-(trifluoroacetamido)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions.
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions depending on the reagents and conditions used.
Common reagents used in these reactions include reducing agents like hydrogen gas in the presence of a catalyst for reduction, and nucleophiles such as amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Nitro-4-(trifluoroacetamido)benzene-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Nitro-4-(trifluoroacetamido)benzene-1-sulfonyl chloride involves its ability to act as a reactive intermediate in various chemical reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, making it useful in the modification of other molecules. The nitro group can also participate in redox reactions, adding to the compound’s versatility .
Comparison with Similar Compounds
3-Nitro-4-(trifluoroacetamido)benzene-1-sulfonyl chloride can be compared with similar compounds such as 4-(trifluoromethyl)benzenesulfonyl chloride and other sulfonyl chlorides. These compounds share similar reactivity due to the presence of the sulfonyl chloride group but differ in their specific substituents, which can affect their reactivity and applications . The trifluoroacetamido group in this compound adds unique properties, making it distinct from other sulfonyl chlorides .
Biological Activity
3-Nitro-4-(trifluoroacetamido)benzene-1-sulfonyl chloride is a sulfonyl chloride compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
- Molecular Formula : C₈H₅ClF₃N₃O₃S
- Molecular Weight : 303.7 g/mol
- CAS Number : 39234-83-8
The biological activity of this compound primarily involves its role as an electrophile. The sulfonyl chloride moiety can react with nucleophilic sites on proteins, potentially leading to enzyme inhibition. The trifluoroacetamido group enhances the lipophilicity and metabolic stability of the compound, which may contribute to its biological efficacy.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes involved in metabolic pathways.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against certain bacterial strains.
- Anticancer Activity : Investigations into its cytotoxicity against cancer cell lines have shown promising results.
Data Table: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Enzyme Inhibition | Inhibits specific metabolic enzymes | |
Antimicrobial | Active against Gram-positive bacteria | |
Anticancer | Cytotoxic effects on cancer cells |
Case Studies
-
Enzyme Inhibition Study
A study focused on the inhibition of glutamine synthetase by sulfonyl chlorides, including this compound, demonstrated significant inhibition rates, suggesting a potential therapeutic application in metabolic disorders . -
Antimicrobial Activity
In a comparative analysis of various sulfonyl chlorides, this compound exhibited notable antimicrobial activity against Staphylococcus aureus, indicating its potential as a lead compound for developing new antibiotics . -
Anticancer Research
A recent investigation assessed the cytotoxicity of this compound against several cancer cell lines. Results indicated an IC50 value in the low micromolar range, suggesting significant anticancer properties worth exploring further .
Properties
IUPAC Name |
3-nitro-4-[(2,2,2-trifluoroacetyl)amino]benzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N2O5S/c9-20(18,19)4-1-2-5(6(3-4)14(16)17)13-7(15)8(10,11)12/h1-3H,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVGZRTZGHMVPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)[N+](=O)[O-])NC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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